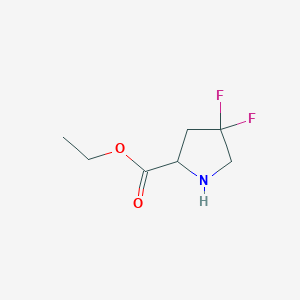

Ethyl 4,4-difluoropyrrolidine-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4,4-difluoropyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2NO2/c1-2-12-6(11)5-3-7(8,9)4-10-5/h5,10H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLLAUYQBQWITGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CN1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structure-activity relationship of fluorinated proline derivatives

An In-depth Technical Guide to the Structure-Activity Relationship of Fluorinated Proline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into proline, a unique proteinogenic amino acid, offers a powerful tool for modulating the structure, stability, and function of peptides and proteins. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of fluorinated proline derivatives. We will delve into the fundamental stereoelectronic effects that govern their conformational behavior, explore synthetic methodologies, and examine their profound impact on the stability of macromolecules such as collagen and globular proteins. Through detailed case studies and experimental protocols, this document serves as an in-depth resource for researchers leveraging fluorinated prolines in medicinal chemistry, chemical biology, and drug discovery.

Part 1: The Intersection of Fluorine Chemistry and Proline's Unique Biology

The introduction of fluorine into bioactive molecules has become a cornerstone of modern drug design, with fluorinated compounds representing a significant portion of newly approved pharmaceuticals.[1][2][3] The small size, high electronegativity, and low polarizability of the fluorine atom can profoundly alter a molecule's physicochemical properties, including its pKa, metabolic stability, and binding affinity, without significantly increasing its steric bulk.[3]

Proline stands apart from other proteinogenic amino acids due to its secondary amine, which is incorporated into a five-membered pyrrolidine ring.[4][5] This cyclic structure imposes significant conformational constraints on the polypeptide backbone, influencing protein folding, stability, and protein-protein interactions.[6] The peptide bond preceding a proline residue can exist in both cis and trans conformations, and the interconversion between these states is often a rate-limiting step in protein folding.[7][8]

The marriage of fluorine's unique electronic properties with proline's conformational rigidity creates a powerful tool for fine-tuning peptide and protein architecture. Fluorination of the proline ring provides a subtle yet potent means to modulate its inherent conformational preferences, offering a rational approach to enhancing protein stability, probing biological mechanisms, and designing novel therapeutics.[8][9][10][11][12][13]

Part 2: Conformational Consequences of Proline Fluorination

The substitution of hydrogen with fluorine on the proline ring introduces profound stereoelectronic effects that dictate its three-dimensional structure. These effects are the foundation of the structure-activity relationship of fluorinated proline derivatives.

The Inductive and Gauche Effects on Pyrrolidine Ring Pucker

The pyrrolidine ring of proline is not planar and exists in a dynamic equilibrium between two primary puckered conformations: Cγ-exo (down) and Cγ-endo (up).[6][7][14] The energy difference between these two states in unsubstituted proline is minimal.[7] However, the introduction of a highly electronegative fluorine atom at the C4 (or γ) position dramatically influences this equilibrium through the gauche effect . This stereoelectronic phenomenon describes the tendency of a molecule to adopt a conformation where a substituent with high electronegativity is gauche (at a 60° dihedral angle) to another electronegative atom or electron-donating group.[6][15]

In the context of 4-fluoroproline, the fluorine atom's position relative to the ring nitrogen dictates the preferred pucker. This leads to a striking diastereomeric dichotomy :

-

(2S,4R)-4-fluoroproline (Flp) : The fluorine atom is in the trans configuration relative to the carboxyl group. To satisfy the gauche effect, the pyrrolidine ring preferentially adopts the Cγ-exo pucker.[15][16][17]

-

(2S,4S)-4-fluoroproline (flp) : The fluorine atom is in the cis configuration. This stereochemistry favors the Cγ-endo pucker.[15][18]

This stereospecific control over ring conformation is a key principle in the application of fluorinated prolines.[6]

Influence on Peptide Bond Isomerization and Backbone Dihedral Angles

The conformation of the pyrrolidine ring is intimately coupled to the geometry of the preceding peptide bond and the main-chain dihedral angles (φ and ψ).[19][20]

-

Cis/Trans Isomerization : The Cγ-exo pucker, favored by Flp, preorganizes the backbone in a way that enhances n→π* interactions between adjacent carbonyl groups, which in turn stabilizes the trans amide bond conformation.[21][22] Conversely, the Cγ-endo pucker, favored by flp, leads to a weaker trans preference and a relatively larger population of the cis amide isomer.[21][22] Furthermore, the electron-withdrawing nature of the fluorine atom reduces the double-bond character of the prolyl peptide bond, thereby lowering the rotational barrier and accelerating cis-trans isomerization.[7][8][23]

-

Backbone Preorganization : The ring pucker directly influences the ψ dihedral angle. The Cγ-exo pucker is associated with a ψ angle of approximately 150°, which is characteristic of the polyproline type II (PPII) helix found in collagen.[7] This "preorganization" of the backbone is a key factor in the ability of Flp to stabilize collagen triple helices.[16][17]

Part 3: Synthesis of Fluorinated Proline Derivatives

The practical application of fluorinated prolines hinges on their synthetic accessibility. Most routes begin with the readily available amino acid, 4-hydroxyproline.

Core Synthetic Strategy

A common and effective method for synthesizing 4-fluoroproline diastereomers involves the nucleophilic fluorination of a protected 4-hydroxyproline derivative. The stereochemical outcome of the fluorination reaction is controlled by the stereochemistry of the starting hydroxyproline.

Key Fluorinating Reagents

Diethylaminosulfur trifluoride (DAST) is a widely used reagent for this transformation.[7][24] It reacts with the hydroxyl group to form a good leaving group, which is then displaced by a fluoride ion. The reaction typically proceeds with inversion of stereochemistry.

Exemplary Synthetic Protocol: Synthesis of (2S,4R)-4-fluoro-L-proline (Flp) from (2S,4S)-4-hydroxy-L-proline

This protocol outlines a representative synthesis, which should be performed by trained chemists in a suitable laboratory environment with appropriate safety precautions.

-

Protection: The amine and carboxylic acid functionalities of (2S,4S)-4-hydroxy-L-proline are protected, for example, as a Boc-protected benzyl ester.

-

Fluorination: The protected hydroxyproline is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane) and cooled to a low temperature (e.g., -78 °C). DAST is added dropwise, and the reaction is allowed to warm slowly to room temperature.

-

Workup and Deprotection: The reaction is quenched, and the protected fluoroproline is extracted and purified. The protecting groups are then removed under standard conditions (e.g., hydrogenation to remove the benzyl ester and acid treatment to remove the Boc group).

-

Purification: The final fluorinated proline is purified by techniques such as ion-exchange chromatography.

Fluorinated Prolines in Drug Discovery

The ability to control conformation and enhance stability makes fluorinated prolines attractive building blocks for peptide and small-molecule drugs. [1][2]They can be used to lock a peptide into a bioactive conformation, improve proteolytic resistance, and enhance membrane permeability. The recent FDA approval of several drugs containing proline analogs underscores the growing importance of these moieties in pharmaceutical development. [1]Future research will likely focus on developing novel fluorinated prolines with unique conformational biases and exploring their use in more complex therapeutic modalities. [12][13]

Part 6: Methodologies and Protocols

To facilitate the practical application of the concepts discussed, this section provides condensed outlines of key experimental protocols.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Fluoroproline

-

Resin Preparation : Start with a suitable solid support (e.g., Rink Amide resin).

-

Fmoc Deprotection : Remove the Fmoc protecting group from the resin-bound amino acid using a solution of piperidine in DMF.

-

Amino Acid Coupling : Activate the carboxylic acid of the incoming Fmoc-protected amino acid (e.g., Fmoc-(2S,4R)-4-fluoro-L-proline) using a coupling reagent like HBTU/HOBt in the presence of a base (DIPEA). Add this mixture to the resin.

-

Washing : Thoroughly wash the resin with DMF and DCM.

-

Repeat : Repeat steps 2-4 for each amino acid in the sequence.

-

Cleavage and Deprotection : Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).

-

Purification : Purify the crude peptide using reverse-phase HPLC.

-

Characterization : Confirm the identity and purity of the peptide by mass spectrometry.

Protocol 2: Thermal Denaturation by Circular Dichroism (CD)

-

Sample Preparation : Prepare a solution of the fluoroproline-containing peptide or protein in a suitable buffer (e.g., phosphate-buffered saline) at a known concentration.

-

CD Measurement : Place the sample in a quartz cuvette and record the CD signal at a wavelength characteristic of the secondary structure of interest (e.g., 222 nm for α-helices, or the peak maximum for collagen triple helices).

-

Temperature Ramp : Increase the temperature of the sample at a controlled rate (e.g., 1 °C/minute) while continuously monitoring the CD signal.

-

Data Analysis : Plot the CD signal as a function of temperature. Fit the resulting melting curve to a two-state transition model to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded.

Conclusion

Fluorinated proline derivatives represent a mature yet continually evolving class of tools for chemical biology and drug discovery. Their structure-activity relationships are well-defined, arising from predictable stereoelectronic effects that allow for the rational control of peptide and protein conformation. From stabilizing the collagen triple helix to serving as sensitive reporters for NMR spectroscopy, the applications of fluorinated prolines are vast and impactful. As synthetic methods become more sophisticated and our understanding of their biological effects deepens, these powerful building blocks will undoubtedly play an increasingly important role in the development of next-generation therapeutics and advanced biomaterials.

References

-

Raines, R. T., & Shoulders, M. D. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry, 48, 1–25. [Link]

-

ResearchGate. (n.d.). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins | Request PDF. Retrieved from [Link]

-

Shoulders, M. D., & Raines, R. T. (2009). Origin of the Stability Conferred upon Collagen by Fluorination. Bioorganic & Medicinal Chemistry Letters, 19(14), 3859–3862. [Link]

-

Holmgren, S. K., Bretscher, L. E., Taylor, K. M., & Raines, R. T. (1999). Stereoelectronic Effects on Collagen Stability: The Dichotomy of 4-Fluoroproline Diastereomers. Journal of the American Chemical Society, 121(48), 11413–11419. [Link]

-

Osipov, S. N., Lange, T., Tsouker, P., & Bräse, S. (2005). Synthesis of new fluorinated proline analogues from polyfluoroalkyl β-ketoacetals and ethyl isocyanoacetate. Chemical Communications, (29), 3730-3732. [Link]

-

Steiner, R. M., Gschwend, A., & Budisa, N. (2008). Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin. PLOS ONE, 3(5), e2132. [Link]

-

Shoulders, M. D., & Raines, R. T. (2009). Modulating Collagen Triple-Helix Stability with 4-Chloro, 4-Fluoro, and 4-Methylprolines. Advances in Experimental Medicine and Biology, 611, 251–259. [Link]

-

Nishi, Y., Uchiyama, S., Doi, M., Nishiuchi, Y., Nakazawa, T., Ohkubo, T., & Kobayashi, Y. (2005). Different Effects of 4-Hydroxyproline and 4-Fluoroproline on the Stability of Collagen Triple Helix. Biochemistry, 44(17), 6530–6537. [Link]

-

Tritsch, D., Mawlawi, H., & Biellmann, J. F. (1993). Mechanism-based inhibition of proline dehydrogenase by proline analogues. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1202(1), 77–81. [Link]

-

Shoulders, M. D., Kamer, K. J., & Raines, R. T. (2009). Origin of the stability conferred upon collagen by fluorination. Bioorganic & Medicinal Chemistry Letters, 19(14), 3859-3862. [Link]

-

Coxon, R. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(41), 5899–5911. [Link]

-

Kubyshkin, V., & Budisa, N. (2021). Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement. RSC Chemical Biology, 2(6), 1547–1562. [Link]

-

Newberry, R. W., & Raines, R. T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry, 48, 1-25. [Link]

-

Raines Lab. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Retrieved from [Link]

-

Mykhailiuk, P. K. (2022). Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. The Journal of Organic Chemistry, 87(6), 3871–3891. [Link]

-

ResearchGate. (n.d.). Fluorine effect on proline conformation. Retrieved from [Link]

-

Hofman, G.-J. (2019). The Synthesis of Fluorinated Proline Analogues. University of Southampton. [Link]

-

Sharma, G., & Tharad, S. (2020). A solvation induced ring puckering effect in fluorinated prolines and its inclusion in classical force-fields. bioRxiv. [Link]

-

Nagai, U., & Nagasawa, H. (1982). Synthetic approaches to peptide analogues containing 4, 4-difluoro-L-proline and 4-keto-L-proline. International Journal of Peptide and Protein Research, 20(5), 438-442. [Link]

-

Hofman, G.-J. (2019). The synthesis of fluorinated proline analogues. University of Southampton. [Link]

-

Kang, Y. K. (2007). Puckering transition of 4-substituted proline residues. Journal of Molecular Structure: THEOCHEM, 806(1-3), 195-203. [Link]

-

Hofman, G.-J., Kuprov, I., & Linclau, B. (2018). Minimising conformational bias in fluoroprolines through vicinal difluorination. Chemical Communications, 54(33), 4166-4169. [Link]

-

ResearchGate. (n.d.). The conformational dependence of the proline ring on the fluorination at position 4. Retrieved from [Link]

-

Mykhailiuk, P. K. (2022). Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. The Journal of Organic Chemistry. [Link]

-

Mykhailiuk, P. K. (2022). Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. The Journal of Organic Chemistry, 87(6), 3871-3891. [Link]

-

Sharma, G., & Tharad, S. (2020). A solvation induced ring puckering effect in fluorinated prolines and its inclusion in classical force-fields. bioRxiv. [Link]

-

Tanner, J. J., et al. (2018). In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1. Journal of Biological Chemistry, 293(38), 14784-14796. [Link]

-

Mykhailiuk, P. K. (2022). Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. The Journal of Organic Chemistry, 87(6), 3871-3891. [Link]

-

Grygorenko, O. O., et al. (2023). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. [Link]

-

Tritsch, D., et al. (1992). Syntheses of proline analogs as potential mechanism-based inhibitors of proline dehydrogenase: 4-methylene-L-, (E)- and (Z)-4-(fluoromethylene)-L-, cis- and trans-5-ethynyl-(.+-.)-, and cis- and trans-5-vinyl-L-proline. Journal of Medicinal Chemistry, 35(5), 813-819. [Link]

-

Richardson, P. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery, 20(12), 1549-1571. [Link]

-

Elena-Real, C. A., et al. (2025). Site-Specific Incorporation of Fluorinated Prolines into Proteins and Their Impact on Neighbouring Residues. Chemistry – A European Journal. [Link]

-

Wang, M., & Cheng, Y. (2016). Structure-activity relationships of fluorinated dendrimers in DNA and siRNA delivery. Acta Biomaterialia, 46, 204-210. [Link]

-

Salwiczek, M., et al. (2012). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews, 41(6), 2135-2171. [Link]

-

Theses.fr. (n.d.). An NMR study of the effects of fluorinated prolines on proteins properties. Retrieved from [Link]

-

Verhoork, S., et al. (2020). Fluorine NMR study of proline-rich sequences using fluoroprolines. Magnetic Resonance, 1(1), 1-15. [Link]

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 5. The synthesis of fluorinated proline analogues - ePrints Soton [eprints.soton.ac.uk]

- 6. Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. raineslab.com [raineslab.com]

- 9. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Origin of the Stability Conferred upon Collagen by Fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin | PLOS One [journals.plos.org]

- 18. scispace.com [scispace.com]

- 19. biorxiv.org [biorxiv.org]

- 20. biorxiv.org [biorxiv.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Synthetic approaches to peptide analogues containing 4, 4-difluoro-L-proline and 4-keto-L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Incorporating 4,4-difluoroproline into peptides for solid-phase synthesis

Application Note: High-Fidelity Solid-Phase Synthesis with 4,4-Difluoroproline

Executive Summary

The incorporation of 4,4-difluoroproline (

However, the geminal difluoro-substitution significantly reduces the nucleophilicity of the pyrrolidine amine, creating a "difficult coupling" bottleneck during Solid-Phase Peptide Synthesis (SPPS). This guide details the optimized protocols required to overcome these electronic deactivations and prevent common deletion sequences.

Physicochemical Profile & Synthetic Challenges

Understanding the stereoelectronic environment is a prerequisite for successful synthesis.

| Property | Proline (Pro) | 4,4-Difluoroproline ( | Impact on SPPS |

| Amine pKa (Conjugate Acid) | ~10.6 | ~8.7 – 9.2 (Est.) | CRITICAL: The amine is significantly less basic and less nucleophilic. Standard DIC/Oxyma couplings often fail. |

| Ring Pucker Preference | Slight | Balanced / Low Barrier | Does not induce aggregation as strongly as 4-F-Pro, but allows rapid sampling of conformers. |

| Cis/Trans Ratio ( | ~4.6 | ~4.0 – 5.0 | Similar thermodynamic ratio to Pro, but the isomerization barrier is lowered , accelerating folding. |

| Lipophilicity | Moderate | High | Increases peptide retention on C18 columns; alters solubility. |

The "Deactivated Amine" Mechanism

The two fluorine atoms at the

Visualizing the Challenge:

Optimized Protocols

Protocol A: Coupling of Fmoc-4,4-F2-Pro-OH (The Easy Step)

Objective: Attaching the fluoroproline derivative to the growing chain. Risk:[1] Low. The carboxyl group is activated normally. Reagents: DIC/Oxyma Pure is preferred to suppress racemization.

-

Stoichiometry: 3.0 eq Fmoc-AA, 3.0 eq DIC, 3.0 eq Oxyma Pure.

-

Activation: Pre-activate for 2 minutes in DMF.

-

Coupling: 45 minutes at Room Temperature (RT).

-

Monitoring: Standard Kaiser Test (primary amines) or Chloranil Test (secondary amines).

Protocol B: Coupling to the N-terminus of 4,4-F2-Pro (The Critical Step)

Objective: Attaching the next amino acid onto the deactivated fluoroproline amine.

Risk:[1]High. Incomplete coupling leads to deletion sequences (

Reagent Selection:

-

Gold Standard: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). The 7-aza group creates a catalytic effect via neighboring group participation, crucial for sterically hindered or electron-deficient amines.

-

Alternative: PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).

Step-by-Step Procedure:

-

Swelling: Ensure resin is fully swollen in DMF.

-

Deprotection:

-

Treat with 20% Piperidine in DMF (2 x 5 min).

-

Note: Extended deprotection is NOT required; the Fmoc group is removed easily.

-

Wash: DMF (5x), DCM (3x), DMF (3x).

-

-

The "Hard" Coupling:

-

Amino Acid: 4.0 eq Fmoc-AA-OH.

-

Activator: 3.8 eq HATU (Use slightly less than AA to prevent capping by tetramethylguanidinium).

-

Base: 8.0 eq DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine). Collidine is superior for preventing racemization of Cys/His.

-

Solvent: DMF (Minimizing volume to maximize concentration, e.g., 0.2 M).

-

-

Reaction Conditions:

-

Double Couple: Perform the reaction twice.

-

Round 1: 60 minutes at RT.

-

Round 2: 60 minutes at 40°C (if peptide sequence allows; avoid heat for Cys/His).

-

-

Monitoring (Crucial):

-

Do NOT use Kaiser Test. It does not detect secondary amines.

-

Use Chloranil Test:

-

Reagent: 2% Acetaldehyde + 2% Chloranil in DMF.

-

Procedure: Add few drops to resin beads.

-

Result: Blue/Green beads = Free secondary amine (Incomplete). Colorless/Amber = Complete.

-

-

Alternative: Test cleavage of a small resin aliquot and analyze by LC-MS.

-

Workflow Decision Logic

Use this flowchart to navigate the specific requirements of the fluoroproline residue.

Cleavage and Isolation

Unlike 4-fluoroproline, which can undergo HF elimination under harsh basic conditions or specific enzymatic pathways, 4,4-difluoroproline is relatively chemically robust during standard TFA cleavage.

-

Cleavage Cocktail: Reagent K or similar is recommended to scavenge potential carbocations if sensitive residues (Trp, Tyr) are present.

-

Time: 2–3 hours at RT.

-

Precipitation: Cold Diethyl Ether.

-

Analysis:

-

LC-MS: Expect a mass shift of +36 Da relative to Proline (Pro = 97 Da residue; F2-Pro = 133 Da residue).

-

NMR:

-NMR is the definitive characterization tool. Expect a singlet or coupled doublet around -100 to -110 ppm (relative to

-

Troubleshooting Guide

| Issue | Cause | Solution |

| Deletion of AA after F2-Pro | Incomplete acylation of the deactivated amine. | Switch to HATU/HOAt. Increase temperature to 50°C (if no Cys/His). Use microwave assistance (75°C, 5 min). |

| Diketopiperazine (DKP) formation | F2-Pro at position 2 (dipeptide stage) promotes cyclization upon Fmoc removal. | Use Trityl-protected resin linkers (e.g., 2-Cl-Trt) or use short deprotection times with bulky bases (DBU) for the 3rd residue. |

| Poor Solubility | F2-Pro increases hydrophobicity/aggregation. | Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add chaotropic salts (0.1M LiCl) during coupling. |

References

-

Raines, R. T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Raines Lab. Link

-

Hodges, J. A., & Raines, R. T. (2003).[3] Stereoelectronic Effects on Collagen Stability: The Dichotomy of 4-Fluoroproline Diastereomers. Journal of the American Chemical Society. Link

-

Verhelst, S. H., & Bogyo, M. (2005). Solid-Phase Synthesis of Peptide-Viologen Conjugates (Contextual reference for difficult couplings). Link

-

Linclau, B., et al. (2019). Synthesis and Conformational Properties of 3,4-Difluoro-L-prolines. Link

-

Zondlo, N. J. (2024). 4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation. PubMed. Link

Sources

Reaction conditions for coupling fluorinated proline esters

Application Note: Optimized Reaction Conditions for Coupling Fluorinated Proline Esters

Introduction

Fluorinated proline derivatives, particularly (2S,4R)-4-fluoroproline (Flp) and (2S,4S)-4-fluoroproline (flp), are critical tools in medicinal chemistry and protein engineering. They provide a unique mechanism to control peptide backbone conformation through the gauche effect , which dictates the pyrrolidine ring pucker (

However, the introduction of the highly electronegative fluorine atom ($ \chi = 4.0 $) creates specific synthetic challenges:

-

Reduced Nucleophilicity: When coupling to the N-terminus of a fluoroproline, the electron-withdrawing effect reduces the amine's reactivity.

-

Steric & Electronic Perturbation: When coupling the C-terminus of a fluoroproline, the activated ester is highly reactive but the adjacent fluorine can influence the stability of the active intermediate, increasing racemization risks.

-

Elimination Risks: While rare under standard conditions, the risk of HF elimination exists under strongly basic conditions or specific activation protocols.

This guide provides an evidence-based protocol for coupling fluorinated proline esters, prioritizing yield, chiral integrity, and reproducibility.

Mechanistic Insights & Reagent Selection

The Conformational Landscape

Understanding the stereoelectronic effects is prerequisite to synthesis. The fluorine substituent enforces a ring pucker that pre-organizes the backbone.[1][2][3]

-

(2S,4R)-4-Fluoroproline (Flp): Favors

-exo pucker -

(2S,4S)-4-Fluoroproline (flp): Favors

-endo pucker

Note: Mismatching the coupling conditions with these inherent biases can lead to slow kinetics or incomplete coupling due to "mismatched" transition states.

Reagent Decision Matrix

The choice of coupling reagent is dictated by the specific direction of the peptide bond formation.

| Coupling Direction | Challenge | Recommended Reagent | Base Selection |

| Coupling TO F-Pro (N-term) | Low nucleophilicity of amine | HATU or PyBroP | DIPEA (Standard) |

| Coupling OF F-Pro (C-term) | High racemization risk | COMU or DIC/Oxyma | 2,4,6-Collidine (TMP) |

| Sterically Hindered | Access to amine | PyBroP or HATU (Double Couple) | DIPEA |

Detailed Experimental Protocol

Materials

-

F-Pro Derivative: Fmoc-(2S,4R)-4-fluoroproline (or 4S isomer).

-

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.[5][6]

-

Base:

-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (TMP). -

Solvent: Anhydrous DMF (Dimethylformamide).

Protocol A: Coupling TO the N-terminus of Fluoroproline

Scenario: Elongating a peptide chain where the growing end is a fluoroproline amine.

-

Resin Preparation: Swell resin (e.g., 0.1 mmol scale) in DMF for 20 min.

-

Fmoc Removal: Treat with 20% piperidine in DMF (

min). Wash extensively with DMF (-

Critical: Ensure complete removal of piperidine; secondary amines like proline are sensitive to carbamate formation if

is present, but F-Pro is less nucleophilic, making the coupling the bottleneck.

-

-

Activation (Pre-activation is preferred):

-

Dissolve Amino Acid (4.0 eq) and HATU (3.9 eq) in minimum DMF.

-

Add DIPEA (8.0 eq). Shake for 30 seconds.

-

Note: The color should turn yellow/orange.

-

-

Coupling:

-

Add the activated solution to the resin-bound F-Pro.

-

Reaction Time: 60–90 minutes. (Standard Pro takes 30-45 min; F-Pro requires extended time due to lower nucleophilicity).

-

-

Monitoring: Perform a micro-cleavage and analyze by LC-MS. The Kaiser test is often inconclusive for secondary amines; the Chloranil test or Isatin test is required for detecting free proline secondary amines.

Protocol B: Coupling OF the C-terminus of Fluoroproline

Scenario: Attaching Fmoc-F-Pro-OH to a resin-bound amine.

-

Activation (In-situ to minimize racemization):

-

Dissolve Fmoc-F-Pro-OH (3.0 eq) and COMU (3.0 eq) in DMF.

-

Add 2,4,6-Collidine (3.0 eq).

-

Why Collidine? It is a weaker, more hindered base than DIPEA, significantly reducing the rate of

-proton abstraction (racemization) while sufficient for aminium salt activation.

-

-

Coupling:

-

Add immediately to the resin.[7]

-

Reaction Time: 45–60 minutes.

-

-

Wash: DMF (

min).

Visualization of Workflow

The following diagram illustrates the decision logic for optimizing coupling conditions based on the specific fluoroproline context.

Caption: Decision tree for selecting reagents and conditions based on the direction of peptide bond formation involving fluorinated prolines.

Troubleshooting & Optimization

| Issue | Potential Cause | Solution |

| Incomplete Coupling (N-term) | Low nucleophilicity of F-Pro amine. | Switch to PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate). It is superior for hindered secondary amines. Perform double coupling ( |

| Racemization ( | Base-catalyzed proton abstraction. | Switch from DIPEA to 2,4,6-Collidine . Alternatively, use DIC/Oxyma Pure (carbodiimide activation) which is essentially base-free during the activation step. |

| Low Yield (Aggregation) | Peptide folding on resin. | Use Pseudoproline dipeptides if applicable, or elevate temperature to 50°C (Caution: Higher temp increases racemization risk; use Collidine if heating). |

| HF Elimination | Harsh basic conditions.[8] | Avoid strong bases like DBU during coupling. If DBU is needed for Fmoc removal (e.g., difficult sequences), limit exposure time to |

References

-

Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry. Link

-

Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

-

BenchChem. (2025).[8][9] Prevention of Racemization in Peptide Synthesis. Technical Support Center. Link

-

Merck Millipore. Novabiochem® Coupling Reagents: Comparative Efficiency of HATU, COMU, and PyBroP. Link

-

Raines Lab. (2016).[2] Practical syntheses of 4-fluoroprolines. Link

Sources

- 1. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Practical syntheses of 4-fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bachem.com [bachem.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Note: A Guide to the Preparation and Application of 4,4-Difluoroproline Derivatives for High-Resolution NMR Studies

Abstract

Proline's unique cyclic structure imposes significant conformational constraints on the peptide backbone, making its isomerization a critical rate-determining step in protein folding and a key element in molecular recognition events.[1][2] The study of these conformational dynamics, however, is often hampered by spectral complexity in conventional proton NMR. The strategic substitution of hydrogen with fluorine on the proline ring provides a powerful solution. This application note presents a detailed guide for the synthesis, purification, and characterization of N-acetyl and Fmoc-protected 4,4-difluoro-L-proline (Dfp) derivatives, designed specifically for use as sensitive ¹⁹F NMR probes. We provide field-proven, step-by-step protocols and explain the underlying chemical principles, enabling researchers in structural biology and drug discovery to leverage the unique spectroscopic advantages of ¹⁹F NMR for probing peptide and protein conformation.

Introduction: The Power of a Fluorinated Proline Probe

The proline residue is a master regulator of protein architecture. Its peptide bond can exist in either a cis or trans conformation, and its five-membered ring can adopt distinct "puckers" (e.g., exo and endo). These conformational states are fundamental to protein structure, stability, and function.[3][4] However, the lack of an amide proton and significant signal overlap in ¹H NMR make direct observation of proline dynamics challenging.[5][6]

Incorporating fluorine atoms into the proline ring creates a highly sensitive and specific reporter for NMR spectroscopy. The ¹⁹F nucleus offers several key advantages:

-

100% Natural Abundance: Maximizes signal sensitivity.

-

High Gyromagnetic Ratio: Provides strong NMR signals.

-

Vast Chemical Shift Range: Minimizes signal overlap and makes the nucleus exquisitely sensitive to its local electronic environment.[6]

-

No Biological Background: ¹⁹F is absent in biological systems, ensuring that any observed signal is exclusively from the engineered probe.[6]

4,4-difluoroproline (Dfp) has emerged as a particularly insightful probe. The two diastereotopic fluorine atoms at the C4 position act as a conformational sensor. Their chemical shift difference (ΔδFF) is a direct and quantitative reporter of the local peptide environment.[3][4]

-

A small ΔδFF (0–3 ppm) is characteristic of a trans amide bond, where the proline ring is conformationally flexible, rapidly sampling both exo and endo puckers.[4]

-

A large ΔδFF (5–12 ppm) indicates a cis amide bond, which forces the ring into a single, ordered endo pucker.[4]

This direct correlation between a clear NMR observable and a specific conformational state makes Dfp an invaluable tool for studying protein folding, dynamics, and ligand interactions.[7][8]

Synthetic Strategy Overview

The preparation of Dfp derivatives for NMR studies and peptide synthesis typically begins with commercially available starting materials, such as Boc-4-hydroxy-L-proline or the more direct precursor, Boc-4,4-difluoro-L-proline. The overall workflow involves standard protection/deprotection schemes and functional group modifications to yield derivatives suitable for specific applications:

-

N-Acetyl-4,4-difluoro-L-proline methyl ester (Ac-Dfp-OMe): A fundamental model compound used to establish the baseline ¹⁹F NMR spectral characteristics of the cis and trans isomers in various solvent environments.

-

Fmoc-4,4-difluoro-L-proline (Fmoc-Dfp-OH): The key building block for incorporating the Dfp probe into peptides via standard Fmoc-based solid-phase peptide synthesis (SPPS).

The following diagram illustrates the synthetic pathways from a common starting material.

Detailed Experimental Protocols

Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Consult Safety Data Sheets (SDS) for all reagents before use.

Protocol 1: Synthesis of N-Acetyl-4,4-difluoro-L-proline methyl ester (Ac-Dfp-OMe)

This protocol details a reliable three-step synthesis starting from Boc-Dfp-OH.

Step 1A: Boc-4,4-difluoro-L-proline methyl ester

-

Rationale: The carboxylic acid is protected as a methyl ester to prevent side reactions in subsequent steps. Thionyl chloride in methanol is an effective and straightforward method for this transformation.

-

Reagents & Equipment:

-

Boc-4,4-difluoro-L-proline (1.0 eq)

-

Anhydrous Methanol (MeOH)

-

Thionyl chloride (SOCl₂) (1.2 eq)

-

Round-bottom flask with magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

-

Procedure:

-

Suspend Boc-Dfp-OH in anhydrous MeOH (approx. 0.2 M) in a round-bottom flask and cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirring suspension. Caution: Exothermic reaction, gas evolution (HCl).

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours, by which time the solution should become clear.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil (Boc-Dfp-OMe) is typically of sufficient purity to be carried directly to the next step.

-

Step 1B: Boc Deprotection to yield 4,4-difluoro-L-proline methyl ester hydrochloride

-

Rationale: The tert-butyloxycarbonyl (Boc) protecting group is acid-labile. A solution of HCl in an organic solvent provides clean and efficient removal, yielding the hydrochloride salt of the free amine.

-

Reagents & Equipment:

-

Crude Boc-Dfp-OMe from Step 1A (1.0 eq)

-

4 M HCl in 1,4-Dioxane (or similar, e.g., diethyl ether)

-

Anhydrous diethyl ether

-

Round-bottom flask with magnetic stirrer

-

Sintered glass funnel for filtration

-

-

Procedure:

-

Dissolve the crude Boc-Dfp-OMe in a minimal amount of the HCl/Dioxane solution.

-

Stir the reaction at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Add anhydrous diethyl ether to precipitate the product as a white solid.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum. This yields H-Dfp-OMe·HCl.

-

Step 1C: N-Acetylation to yield Ac-Dfp-OMe

-

Rationale: The free amine is acetylated using acetic anhydride. A mild base like triethylamine (TEA) is used to neutralize the HCl salt and scavenge the acetic acid byproduct.

-

Reagents & Equipment:

-

H-Dfp-OMe·HCl from Step 1B (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) (2.2 eq)

-

Acetic anhydride (Ac₂O) (1.2 eq)

-

Round-bottom flask with magnetic stirrer, under N₂ atmosphere

-

Separatory funnel

-

Saturated aq. NaHCO₃, 1 M aq. HCl, Brine

-

Anhydrous MgSO₄ or Na₂SO₄

-

-

Procedure:

-

Suspend H-Dfp-OMe·HCl in anhydrous DCM (approx. 0.1 M) under a nitrogen atmosphere and cool to 0 °C.

-

Add triethylamine and stir for 10 minutes.

-

Add acetic anhydride dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Dilute the reaction mixture with DCM and transfer to a separatory funnel.

-

Wash sequentially with saturated aq. NaHCO₃, 1 M aq. HCl, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure Ac-Dfp-OMe.

-

Protocol 2: Synthesis of Fmoc-4,4-difluoro-L-proline (Fmoc-Dfp-OH)

This two-step protocol converts the commercially available Boc-protected amino acid into the Fmoc-protected form required for SPPS.

Step 2A: Boc Deprotection to yield 4,4-difluoro-L-proline

-

Rationale: Strong acid, such as trifluoroacetic acid (TFA), is used to completely remove the Boc group, yielding the free amino acid.

-

Reagents & Equipment:

-

Boc-4,4-difluoro-L-proline (1.0 eq)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Round-bottom flask with magnetic stirrer

-

Rotary evaporator

-

-

Procedure:

-

Dissolve Boc-Dfp-OH in a 1:1 mixture of DCM:TFA.

-

Stir at room temperature for 1-2 hours.

-

Remove all volatiles under reduced pressure. Co-evaporate with toluene or DCM several times to remove residual TFA.

-

The resulting crude H-Dfp-OH is used directly in the next step without further purification.

-

Step 2B: Fmoc Protection

-

Rationale: The free amine of H-Dfp-OH is protected with the base-labile Fmoc group using Fmoc-OSu, a common and efficient Fmoc-ylating agent. The reaction is run under basic aqueous conditions.

-

Reagents & Equipment:

-

Crude H-Dfp-OH from Step 2A (1.0 eq)

-

1,4-Dioxane

-

10% aq. Na₂CO₃ solution

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.05 eq)

-

Round-bottom flask, separatory funnel

-

Diethyl ether, Ethyl acetate

-

1 M aq. HCl

-

-

Procedure:

-

Dissolve the crude H-Dfp-OH in 10% aq. Na₂CO₃.

-

Add a solution of Fmoc-OSu in 1,4-dioxane.

-

Stir the reaction vigorously at room temperature overnight.

-

Transfer the mixture to a separatory funnel and wash with diethyl ether to remove unreacted Fmoc-OSu and other impurities.

-

Acidify the aqueous layer to pH ~2 with 1 M aq. HCl while cooling in an ice bath. The product should precipitate as a white solid.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify by recrystallization or flash chromatography to yield pure Fmoc-Dfp-OH.

-

Purification and Characterization Data

Purification is critical for obtaining high-quality NMR data. Silica gel chromatography is the method of choice for Ac-Dfp-OMe, while Fmoc-Dfp-OH can often be purified by recrystallization. Successful synthesis should be confirmed by NMR spectroscopy and mass spectrometry.

| Compound | Formula | Mol. Wt. | ¹H NMR (CDCl₃, δ ppm) | ¹⁹F NMR (CDCl₃, δ ppm) | ESI-MS [M+Na]⁺ |

| Ac-Dfp-OMe | C₈H₁₁F₂NO₃ | 195.17 | ~4.7 (m, 1H, Hα), ~3.8 (s, 3H, OCH₃), ~3.6-4.0 (m, 2H, Hδ), ~2.5-2.9 (m, 2H, Hβ), ~2.1 (s, 3H, COCH₃) | Two sets of multiplets corresponding to cis and trans isomers. Major trans isomer: ~ -95 to -100. Minor cis isomer: ~ -90 to -105 (with larger ΔδFF). | Calc: 218.06, Found: 218.1 |

| Fmoc-Dfp-OH | C₂₀H₁₇F₂NO₄ | 385.35 | ~7.2-7.8 (m, 8H, Fmoc), ~4.2-4.6 (m, 4H, Hα, Fmoc-CH, Fmoc-CH₂), ~3.7-4.0 (m, 2H, Hδ), ~2.5-2.9 (m, 2H, Hβ) | ~ -94 to -105 ppm | Calc: 408.10, Found: 408.1 |

Note: Exact chemical shifts (δ) and coupling constants (J) are conformation-dependent and may vary slightly based on solvent, concentration, and instrument.

Application in NMR Studies: A Practical Example

Once synthesized, these derivatives become powerful tools.

-

Establishing a Baseline: The ¹⁹F NMR spectrum of Ac-Dfp-OMe is first acquired in the solvent of interest (e.g., D₂O, CDCl₃). This spectrum will show two pairs of signals corresponding to the major (trans) and minor (cis) amide bond conformers. The chemical shifts and, most importantly, the ΔδFF for each conformer are recorded. This provides a definitive "fingerprint" for each conformational state.

-

Peptide Incorporation: Fmoc-Dfp-OH is incorporated at a specific proline position in a target peptide using standard Fmoc-SPPS protocols.

-

Conformational Analysis: The purified Dfp-labeled peptide is then analyzed by ¹⁹F NMR.

-

If the spectrum shows a single pair of fluorine resonances with a small ΔδFF (~1-3 ppm), it can be concluded that the Dfp residue exclusively adopts a trans amide bond in that peptide context.

-

If a pair of resonances with a large ΔδFF (~8-12 ppm) is observed, this is direct evidence of a stabilized cis amide bond.[3][4]

-

Integration of the signals for the cis and trans conformers allows for precise quantification of the equilibrium between these two states, providing valuable thermodynamic data on the peptide's conformational landscape.

-

Conclusion

4,4-Difluoroproline is a minimally disruptive, maximally informative probe for investigating peptide and protein structure by NMR. Its unique spectroscopic signature provides a direct window into the crucial cis-trans isomerization and ring pucker dynamics of proline residues. The detailed protocols provided herein offer a robust and validated pathway for researchers to synthesize the necessary Ac-Dfp-OMe and Fmoc-Dfp-OH derivatives, empowering them to unlock new insights in chemical biology, drug design, and the fundamental study of protein folding.

References

-

O'Leary, J. M., et al. (2024). 4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation. Biochemistry, 63(9), 1131-1146. [Link]

-

Raines, R. T., et al. (2024). 4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation. PubMed - NIH. [Link]

-

Hilvert, D. & Torbeev, V. Y. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. ACS Publications - Biochemistry. [Link]

-

Zondlo, N. J., et al. (2026). Proline/Sidechain C–H/O Interactions Stabilize cis-Proline. ResearchGate. [Link]

-

Thomas, G. L. (2023). Probing Peptidylprolyl Bond cis/trans Status Using Distal 19F NMR Reporters. PMC - NIH. [Link]

-

Linclau, B., et al. (2019). Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. ACS Publications. [Link]

-

Linclau, B., et al. (2019). Synthesis and conformational properties of 3,4- difluoro-L-prolines. University of Southampton ePrints. [Link]

-

Carroll, F. I., et al. (2021). Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride. ACS Omega. [Link]

-

Raines, R. T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Raines Lab, MIT. [Link]

-

Linclau, B., et al. (2018). Minimising conformational bias in fluoroprolines through vicinal difluorination. Chemical Communications. [Link]

-

Marshall, G. R., et al. (1982). Synthetic approaches to peptide analogues containing 4, 4-difluoro-L-proline and 4-keto-L-proline. PubMed. [Link]

-

Ulrich, A. S. (2014). Fluoro-substituted prolines as structural labels for solid state 19F-NMR of polypeptides. KIT Scientific Publishing. [Link]

-

Pomerantz, W. C. K., et al. (2014). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Chemical Biology. [Link]

-

Raines, R. T. (2006). Practical syntheses of 4-fluoroprolines. PMC - NIH. [Link]

-

Carravetta, M., et al. (2021). Fluorine NMR study of proline-rich sequences using fluoroprolines. PMC - NIH. [Link]

-

Koksch, B., et al. (2021). Protein Design with Fluoroprolines: 4,4-Difluoroproline Does Not Eliminate the Rate-Limiting Step of Thioredoxin Folding. PubMed. [Link]

-

Koksch, B., et al. (2021). Protein Design with Fluoroprolines: 4,4‐Difluoroproline Does Not Eliminate the Rate‐Limiting Step of Thioredoxin Folding. Wiley Online Library. [Link]

-

PubChem. 4,4-Difluoroproline. National Institutes of Health. [Link]

-

Carravetta, M., et al. (2021). Fluorine NMR study of proline-rich sequences using fluoroprolines. Copernicus Publications. [Link]

-

Haufe, G., et al. (2017). Synthesis of new fluorinated proline analogues from polyfluoroalkyl β-ketoacetals and ethyl isocyanoacetate. Chemical Communications. [Link]

-

PrepChem. (2022). Synthesis of N-acetyl-4-hydroxy-L-proline. [Link]

-

University of Southampton. (2023). Investigation of fluorinated prolines by NMR spectroscopy. FindAPhD.com. [Link]

Sources

- 1. Protein Design with Fluoroprolines: 4,4-Difluoroproline Does Not Eliminate the Rate-Limiting Step of Thioredoxin Folding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. 4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mr.copernicus.org [mr.copernicus.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Probing Peptidylprolyl Bond cis/trans Status Using Distal 19F NMR Reporters - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Scalable Synthesis of gem-Difluorinated Amino Acid Esters

Executive Summary & Strategic Importance

The incorporation of a gem-difluoromethylene (

This guide details the scalable synthesis of

Strategic Analysis of Synthetic Routes

When designing a scalable route, two primary strategies exist. The selection depends on the required stereochemistry and scale.

| Feature | Route A: Electrophilic Fluorination | Route B: Reformatsky "Building Block" (Recommended) |

| Mechanism | Deoxofluorination of | Zn-mediated insertion of ethyl bromodifluoroacetate into imines.[1] |

| Reagents | DAST, Deoxo-Fluor, NFSI (Expensive, Safety concerns). | Ethyl bromodifluoroacetate, Zn dust, TMSCl (Cheap, Stable). |

| Scalability | Low. Exotherms and reagent stability limit multi-kilo scale. | High. Reaction is easily controlled; reagents are bulk commodities. |

| Chirality | Difficult. Often requires chiral HPLC resolution later. | Excellent. High diastereoselectivity ( |

| Verdict | Suitable for late-stage modification of complex cores. | The Gold Standard for de novo synthesis of amino acids. |

Core Protocol: Asymmetric Reformatsky Reaction (Ellman Route)

This protocol describes the synthesis of chiral

Mechanistic Insight

The reaction proceeds via a Zimmerman-Traxler transition state . The zinc enolate of the ethyl bromodifluoroacetate coordinates with the sulfinyl oxygen and the imine nitrogen. The bulky tert-butyl group of the auxiliary directs the facial attack of the enolate, resulting in high diastereoselectivity.

Reaction Scheme & Workflow

Figure 1: Workflow for the asymmetric synthesis of gem-difluorinated amino acid esters via the sulfinimine pathway.

Detailed Experimental Procedure

Reagents:

-

Aldehyde (1.0 equiv)[2]

-

(S)-(-)-2-methyl-2-propanesulfinamide (1.1 equiv)

-

Titanium(IV) ethoxide (2.0 equiv)

-

Ethyl bromodifluoroacetate (1.5 - 2.0 equiv)

-

Zinc dust (Activated, 2.0 - 3.0 equiv)

-

Trimethylsilyl chloride (TMSCl) (0.5 equiv, activator)

-

Solvents: THF (anhydrous), DCM.

Step 1: Synthesis of

-tert-Butanesulfinyl Imine

-

Setup: To a flame-dried round-bottom flask under

, add the aldehyde (50 mmol) and THF (250 mL). -

Addition: Add (S)-(-)-2-methyl-2-propanesulfinamide (55 mmol) followed by dropwise addition of

(100 mmol). -

Reaction: Stir at room temperature (or mild heat

for sterically hindered aldehydes) for 12–24 hours. Monitor by TLC/LCMS. -

Workup: Pour into brine (200 mL) with vigorous stirring. A white precipitate (

) will form. Filter through a Celite pad. Wash the pad with EtOAc. -

Purification: Dry organics over

, concentrate, and purify via silica gel chromatography (Hexane/EtOAc).-

Checkpoint: Obtain a stable, often crystalline, sulfinimine.

-

Step 2: The Reformatsky Reaction (Critical Step)

Note: Activation of Zinc is crucial for reproducibility.

-

Zinc Activation: Suspend Zn dust (150 mmol) in dry THF (100 mL). Add TMSCl (25 mmol) and stir at room temperature for 15 minutes to activate the surface.

-

Reagent Addition: Add ethyl bromodifluoroacetate (100 mmol) dropwise to the Zn suspension. A slight exotherm indicates the formation of the Reformatsky reagent (

). Stir for 20 mins. -

Substrate Addition: Cool the mixture to

(or -

Completion: Allow to warm to RT and stir for 4–6 hours.

-

Quench: Quench with saturated

. Extract with EtOAc. -

Purification: Flash chromatography.

-

Result: The sulfinyl-protected

-difluoro-

-

Step 3: Acidolytic Deprotection

-

Reaction: Dissolve the protected intermediate in EtOH. Add

in dioxane (excess, ~5 equiv). -

Stir: Stir at RT for 1 hour. The sulfinyl group is cleaved, yielding the amine hydrochloride salt.

-

Isolation: Concentrate in vacuo. Triturate with

to obtain the pure amino acid ester hydrochloride as a white solid.

Troubleshooting & Optimization (Expert Insights)

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Step 2) | Inactive Zinc surface. | Wash Zn with dilute HCl, then water/acetone/ether and dry in vacuo before use. Use TMSCl or 1,2-dibromoethane as chemical activators. |

| Poor Diastereoselectivity | Reaction temperature too high. | Conduct Step 2 at |

| "Stalled" Reaction | Formation of Zn-aggregates. | Use a "Honda-Reformatsky" modification: Wilkinson's catalyst [ |

| Product Instability | Retro-Mannich reaction. | Avoid prolonged exposure to strong bases during workup. Keep the crude mixture slightly acidic or neutral. |

Mechanistic Visualization: Stereochemical Control

The high diastereoselectivity is governed by the rigid chair-like transition state involving the Zinc metal center.

Safety & Handling

-

Ethyl Bromodifluoroacetate: A lachrymator. Handle only in a fume hood.

-

Organozinc Reagents: While Reformatsky reagents are less pyrophoric than Grignards, they are still moisture-sensitive.

-

TMSCl: Corrosive and reacts violently with water to release HCl gas.

References

-

Honda, A., et al. (2019). Rhodium-Catalyzed Reformatsky-Type Reaction. Journal of Organic Chemistry . [Link](Note: Representative link for Honda-Reformatsky context).

-

Ellman, J. A., et al. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews , 110(6), 3600–3740. [Link]

-

Prakash, G. K. S., et al. (2011). Stereoselective Synthesis of alpha,alpha-Difluoro-beta-amino Acids. Angewandte Chemie International Edition , 50(49), 11761. [Link]

-

Xu, X., et al. (2016). Zinc-Mediated Diastereoselective Aza-Reformatsky Reaction. Beilstein Journal of Organic Chemistry , 12, 261–268. [Link]

-

Ocampo, R., et al. (2002). Catalyzed Reformatsky Reactions with Ethyl Bromofluoroacetate. The Journal of Organic Chemistry , 67(15), 5377. [Link]

Sources

Procedure for ester hydrolysis of Ethyl 4,4-difluoropyrrolidine-2-carboxylate

Technical Application Note: Precision Hydrolysis of Ethyl 4,4-difluoropyrrolidine-2-carboxylate

Abstract

This guide details the optimized protocol for the ester hydrolysis of this compound, a critical scaffold in the synthesis of metabolically stable peptidomimetics and protease inhibitors. The presence of geminal fluorine atoms at the C4 position introduces significant inductive effects, altering the pKa of the

Introduction & Chemical Context

1.1 The Fluorine Effect in Proline Analogs

4,4-Difluoroproline (Dfp) derivatives are non-canonical amino acids used to modulate protein folding and stability.[1][2] The fluorine atoms exert a strong electron-withdrawing inductive effect (

-

Increased Electrophilicity: The carbonyl carbon becomes more electrophilic, theoretically accelerating nucleophilic attack by hydroxide ions.

-

-Proton Acidity: The inductive effect propagates to the C2 position, significantly lowering the pKa of the

1.2 Strategic Considerations

-

N-Protection: This protocol assumes the nitrogen is protected (e.g., N-Boc, N-Cbz). Hydrolysis of the free amine ester is possible but often requires careful pH control to reach the isoelectric point (pI) for isolation.

-

Base Selection: While NaOH is effective (see ChemicalBook protocol), LiOH is preferred in medicinal chemistry. The lithium cation (

) is less chelating and the reaction can be run in THF/Water mixtures where organic solubility is maximized, allowing for milder temperature control.

Critical Process Parameters (CPPs)

| Parameter | Specification | Rationale |

| Temperature | Low temperature minimizes | |

| Stoichiometry | 1.5 - 2.0 equiv LiOH | Sufficient to drive equilibrium without generating a highly basic environment that promotes elimination or racemization. |

| Solvent System | THF : | THF solubilizes the lipophilic ester/protected amine; water dissolves the base. |

| Quenching pH | pH 3.0 - 4.0 | Use of Citric Acid or |

Detailed Experimental Protocol

Method A: Lithium Hydroxide Mediated Hydrolysis (Standard) Target Substrate: (S)-1-(tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid ethyl ester

Materials

-

Substrate: Ethyl 1-Boc-4,4-difluoropyrrolidine-2-carboxylate (1.0 equiv).

-

Reagent: Lithium Hydroxide Monohydrate (

) (2.0 equiv). -

Solvents: Tetrahydrofuran (THF), Distilled Water.

-

Acid: 1M Citric Acid (aq) or 1M

.

Step-by-Step Procedure

-

Preparation:

-

Dissolve the substrate in THF (

concentration) in a round-bottom flask. -

Cool the solution to 0°C using an ice/water bath.

-

-

Reaction Initiation:

-

Dissolve

(2.0 equiv) in distilled water (volume equal to 1/3 of the THF volume). -

Add the aqueous LiOH solution dropwise to the cold THF solution over 5 minutes.

-

Note: The mixture may become biphasic or cloudy; vigorous stirring is essential.

-

-

Reaction Monitoring:

-

Allow the reaction to warm naturally to Room Temperature (20-25°C) .

-

Stir for 1–3 hours .

-

Checkpoint: Monitor by TLC (50% EtOAc/Hexane) or LCMS. Look for the disappearance of the ethyl ester peak (

or

-

-

Workup (Crucial for Purity):

-

Once complete, concentrate the mixture under reduced pressure (Rotavap, <40°C) to remove the bulk of THF. Do not distill to dryness; leave the aqueous phase.

-

Dilute the aqueous residue with water and wash once with Diethyl Ether (

) to remove unreacted ester or non-polar impurities. Discard the organic wash. -

Cool the aqueous phase to 0°C.

-

Acidification: Slowly add 1M Citric Acid until pH reaches ~3-4. Avoid strong mineral acids (HCl) if Boc protection is present to prevent deprotection.

-

The product may precipitate as a white solid or oil.

-

-

Extraction & Isolation:

-

Extract the acidic aqueous phase with Ethyl Acetate (

). -

Combine organic layers and wash with Brine (

). -

Dry over anhydrous

.[3] -

Filter and concentrate in vacuo to yield the carboxylic acid.

-

-

Validation:

-

Verify structure via

-NMR (DMSO- -

Chirality Check: Compare optical rotation

with literature values (e.g.,

-

Visualization: Experimental Workflow

Figure 1: Decision-logic workflow for the LiOH-mediated hydrolysis of fluorinated proline esters.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Racemization | Base too strong or Temp too high. | Switch to LiOH at 0°C constant. Reduce reaction time. |

| Incomplete Conversion | Steric hindrance or poor solubility. | Increase THF ratio. Warm slightly to 30°C (monitor closely). |

| Boc Removal | Workup too acidic. | Use Citric Acid or KHSO4 instead of HCl. Ensure pH |

| Elimination (HF loss) | Beta-elimination (rare at C4). | Avoid strong bases like KOH or heating. Ensure C3/C5 protons are not activated. |

References

-

Sufrin, J. R., et al. (1982). "Synthetic approaches to peptide analogues containing 4,4-difluoro-L-proline." International Journal of Peptide and Protein Research.

-

ChemicalBook. (n.d.). "Synthesis of N-Boc-4,4-difluoro-L-proline from methyl ester."

-

Gottlieb, D., et al. (2017). "Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters." Beilstein Journal of Organic Chemistry.

-

Sigma-Aldrich. "N-Boc-4,4-difluoro-L-proline Product Specification."

Sources

- 1. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein Design with Fluoroprolines: 4,4-Difluoroproline Does Not Eliminate the Rate-Limiting Step of Thioredoxin Folding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

Troubleshooting & Optimization

Preventing racemization of fluorinated proline esters during coupling

Ticket ID: #FP-442-RAC Topic: Preventing Racemization of Fluorinated Proline Esters During Coupling Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Introduction: The "Inductive Trap"

Welcome to the Fluoroproline Support Hub. If you are reading this, you are likely observing significant epimerization (10–40% D-isomer) during the coupling or deprotection of 4-fluoro-L-proline (Flp) or 4,4-difluoro-L-proline (Dfp).

The Core Issue: You cannot treat Fluoroproline like native Proline.

The fluorine atom at the

Once deprotonated, the resulting enolate rapidly cyclizes to an oxazolone (azlactone) intermediate, destroying your stereocenter.[1]

Module 1: The Mechanistic Root Cause

Q: Why is my standard HATU/DIPEA protocol failing?

A: The standard excess of DIPEA (pH > 9) combined with the slow kinetics of coupling secondary amines (proline) creates a "perfect storm" for racemization. The fluorine substituent stabilizes the transition state for proton abstraction.

Visualizing the Failure Mode

The following diagram illustrates how the inductive effect of fluorine accelerates the oxazolone pathway compared to native proline.

Figure 1: The "Inductive Trap" mechanism showing how fluorine facilitates the enolate/oxazolone pathway.

Module 2: Troubleshooting Coupling Conditions

Q: Which coupling reagents and bases should I use to stop this?

A: You must switch to non-basic or weak-base activation methods. The goal is to keep the reaction pH < 7.5 during activation.

Protocol A: The "Gold Standard" (T3P + Pyridine)

Propylphosphonic anhydride (T3P) is the superior choice for fluorinated amino acids. It reacts slowly with the amine but activates the acid rapidly without requiring strong bases.

-

Why: Pyridine (

~5.2) is too weak to deprotonate the -

By-products: Water-soluble, simplifying workup.[2]

Protocol B: The "High Efficiency" Route (COMU + Collidine)

If T3P is unavailable, use COMU with TMP (2,4,6-trimethylpyridine/Collidine).

-

Why: COMU contains Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate), which suppresses oxazolone formation better than HOBt. Collidine is a weaker base than DIPEA and sterically hindered, reducing direct interaction with the

-proton.

Comparative Data: Racemization Risk

| Coupling Reagent | Base (Equiv) | Solvent | Est.[2][3] DL-Isomer % | Recommendation |

| HATU | DIPEA (2.0) | DMF | 15–35% | ⛔ AVOID |

| HBTU/HOBt | DIPEA (2.0) | DMF | 10–25% | ⛔ AVOID |

| DIC/Oxyma | None (Neutral) | DMF | < 2% | ✅ GOOD |

| COMU | Collidine (1.0) | DMF | < 1% | ✅ BETTER |

| T3P (50%) | Pyridine (3.0) | EtOAc/DMF | < 0.5% | 🌟 BEST |

Module 3: Step-by-Step SOPs

SOP 1: T3P Coupling of N-Fmoc-4-Fluoro-Pro-OH

Use this for coupling the Fluoroproline acid to an amine.

-

Dissolve: Dissolve N-Fmoc-4-F-Pro-OH (1.0 equiv) and the amine component (1.1 equiv) in dry EtOAc or DCM (concentration 0.1 M). Avoid DMF if possible to simplify workup, but use if solubility is poor.

-

Cool: Cool the mixture to 0 °C (ice bath).

-

Base: Add Pyridine (3.0 equiv). Do NOT use DIPEA.

-

Activate: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.

-

React: Stir at 0 °C for 1 hour, then allow to warm to Room Temperature (RT) overnight.

-

Workup: Wash with 1M HCl (removes excess pyridine), water, and brine.

-

Result: Expect <0.5% epimerization.

SOP 2: Deprotection of Fluoroproline Esters (The Danger Zone)

User Issue: "I used LiOH to hydrolyze the methyl ester and lost chirality."

A: Never use LiOH/NaOH with Fluoroproline methyl/ethyl esters. The

Solution 1: Acid-Labile Protection (Preventative)

Always use tert-butyl esters (

-

Deprotection: TFA/DCM (1:1) or 4M HCl in Dioxane.

-

Mechanism: Acidic cleavage does not involve an enolate intermediate; stereochemistry is preserved.

Solution 2: Enzymatic Hydrolysis (If you are stuck with a Methyl Ester) If you must hydrolyze a methyl ester, use a Lipase.

-

Enzyme: Burkholderia cepacia Lipase (Amano PS) or Pig Liver Esterase (PLE).

-

Buffer: Phosphate buffer (pH 7.0).

-

Solvent: 10% acetone or THF cosolvent.

-

Temp: 30–35 °C.

-

Time: Monitor by LCMS. The enzyme works under mild conditions that do not deprotonate the

-carbon.

Module 4: Decision Tree for Reagent Selection

Figure 2: Workflow for selecting the correct coupling strategy based on substrate role.

References

-

Dunetz, J. R., et al. (2011).[4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

-

El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602.

-

Newberry, R. W., & Raines, R. T. (2016). "4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins."[5][6] Topics in Heterocyclic Chemistry, 48, 1–25.[5]

-

Shahmohammadi, S., & Fülöp, F. (2020). "Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis." Molecules, 25(24), 5990.[7]

-

Chaume, G., et al. (2017). "Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models." Beilstein Journal of Organic Chemistry, 13, 2448–2457.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 4. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 5. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

Stability of Ethyl 4,4-difluoropyrrolidine-2-carboxylate in basic conditions

This technical guide addresses the stability, reactivity, and handling of Ethyl 4,4-difluoropyrrolidine-2-carboxylate in basic conditions. It is designed for researchers synthesizing fluorinated peptides or peptidomimetics where this building block is critical for tuning lipophilicity and ring pucker.

Core Stability Profile

Compound: this compound CAS Registry Number: (Varies by stereochemistry, typically generic for isomers) Critical Sensitivity: Base-induced Diketopiperazine (DKP) formation and C2-Racemization .

The introduction of two fluorine atoms at the C4 position creates a strong electron-withdrawing inductive effect (

Part 1: Critical Stability Mechanisms (The "Why")

1. The "DKP Trap" (Dimerization)

If the nitrogen atom is unprotected (free amine) in a basic solution, this compound exhibits a high propensity for self-cyclization. The free amine of one molecule nucleophilically attacks the ethyl ester carbonyl of another, ejecting ethanol and forming a stable 2,5-diketopiperazine (DKP) dimer.

-

Trigger: pH > 8 (Free base form).

-

Result: Irreversible formation of an insoluble crystalline solid; loss of desired monomer.

2. Inductive Racemization (C2-Epimerization)

The gem-difluoro group at C4 pulls electron density through the

-

Mechanism: Base abstracts the C2 proton, forming a transient enolate. Reprotonation occurs non-stereoselectively, leading to a racemic mixture (L- to D- conversion).

-

Risk Factor: Increases with stronger bases (e.g., NaOEt, NaOH) and elevated temperatures.

3. Hydrolytic Resistance

Ethyl esters are sterically bulkier and more hydrophobic than methyl esters. While they eventually hydrolyze to the acid, the rate is slower. This kinetic lag often tempts researchers to increase temperature or base concentration, inadvertently triggering the racemization described above.

Part 2: Troubleshooting & FAQs

Q1: "I neutralized the HCl salt of the ester with aqueous NaHCO3, and a white precipitate formed immediately. Is this my product?"

Diagnosis: Likely No . It is probable that you formed the Diketopiperazine (DKP) dimer. Technical Explanation: Neutralizing the salt releases the free amine. In the organic/aqueous interface, the localized high concentration of the free amine ester promotes rapid intermolecular aminolysis. Solution:

-

Never leave the free amine ester in solution.

-

Protocol Fix: Perform neutralization in situ with the subsequent coupling agent (e.g., Boc-anhydride or an activated acid) already present. Alternatively, use a biphasic system (DCM/Aq. NaHCO3) and immediately process the organic layer for protection.

Q2: "My enantiomeric excess (ee) dropped from >99% to 85% after saponification (ester hydrolysis). Why?"

Diagnosis: Base-catalyzed racemization driven by the inductive effect of fluorine.

Technical Explanation: You likely used a base that was too strong (e.g., NaOH) or ran the reaction too warm. The 4,4-difluoro substitution acidifies the

-

Switch Reagents: Use LiOH (Lithium Hydroxide) instead of NaOH/KOH. Lithium coordinates tightly with the carbonyl oxygen and the carboxylate, potentially stabilizing the configuration.

-

Temperature Control: Run hydrolysis at 0°C . Never heat.

-

Solvent: Use a THF/Water mixture (3:1). Avoid pure alcohols which can promote transesterification/racemization.

Q3: "Can I use this compound in a standard Fmoc solid-phase peptide synthesis (SPPS)?"

Diagnosis: Yes, but with specific constraints regarding the previous step. Technical Explanation: If this unit is at the N-terminus and you deprotect it (remove Fmoc) while it is attached to the resin, the free amine can back-bite onto the resin linker or the preceding carbonyl, cleaving itself off as a DKP.[1] Solution:

-

Avoid: Leaving the N-terminus deprotected for long periods.

-

Strategy: Use "trityl" protection or immediate coupling of the next amino acid.

Part 3: Visualization of Instability Pathways

The following diagram illustrates the divergent pathways the molecule takes depending on the state of the Nitrogen atom and the pH conditions.

Caption: Figure 1. Divergent stability pathways. The red path indicates the high-risk dimerization (DKP) of the free amine. The green path represents the safe handling protocol via N-protection.

Part 4: Validated Experimental Protocol

Objective: Safe Hydrolysis of N-Boc-Ethyl 4,4-difluoropyrrolidine-2-carboxylate to the Free Acid without Racemization.

Prerequisites:

-

Ensure the amine is N-protected (e.g., Boc, Cbz) before attempting ester hydrolysis.

-

Do not attempt this on the free amine ethyl ester.

Reagents:

-

Substrate: N-Boc-Ethyl 4,4-difluoropyrrolidine-2-carboxylate (1.0 equiv)

-

LiOH[2]·H2O (Lithium Hydroxide Monohydrate) (1.2 - 1.5 equiv)

-

Solvent: THF / Water (3:1 ratio)

-

Acid: 1M KHSO4 or 1M HCl (cold)

Step-by-Step Methodology:

-

Preparation: Dissolve the N-protected ester in THF (approx. 0.1 M concentration). Cool the solution to 0°C using an ice bath.

-

Saponification: Dissolve LiOH·H2O in the minimum amount of water. Add this aqueous solution dropwise to the cold THF solution.

-

Note: The dropwise addition prevents localized "hotspots" of high pH that trigger racemization.

-

-

Monitoring: Stir at 0°C. Monitor via TLC or LC-MS.

-

Target Time: 1–2 hours. Do not let it stir overnight if conversion is complete.

-

-

Work-up (Critical for Stability):

-

Once complete, carefully acidify the mixture to pH 3–4 using cold 1M KHSO4. Avoid strong mineral acids if possible to prevent Boc cleavage.

-

Extract immediately with Ethyl Acetate.

-

Dry over Na2SO4 and concentrate in vacuo at low temperature (<30°C).

-

Data Table: Hydrolysis Conditions Comparison

| Condition | Reagent | Temp | Risk Level | Outcome |

| Recommended | LiOH (aq) / THF | 0°C | Low | Clean Acid, >99% ee |

| Risky | NaOH (aq) / MeOH | 25°C | Medium | Potential 5-10% Racemization |

| Dangerous | NaOH / EtOH | Reflux | High | Significant Racemization + Side Products |

| Fatal (Free Amine) | Any Base | Any | Critical | DKP Dimerization (Solid precipitate) |

References

-

Vertex Pharmaceuticals. (2021). Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride. ACS Omega. (Discusses hydrolysis conditions and protecting group strategies for fluoroprolines).

-

National Institutes of Health (NIH). (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Beilstein Journal of Organic Chemistry. (Detailed kinetics of fluorinated ethyl ester hydrolysis).

-

Goolcharran, C., & Borchardt, R. T. (1998).[3] Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences. (Foundational mechanism of DKP formation in proline derivatives).

-

Master Organic Chemistry. (2026). The pKa Table Is Your Friend. (Reference for pKa values of alpha-protons in esters vs. ketones).

Sources

Solving hydrolysis issues with 4,4-difluoroproline esters

Technical Support Center: Troubleshooting Hydrolysis of 4,4-Difluoroproline Esters